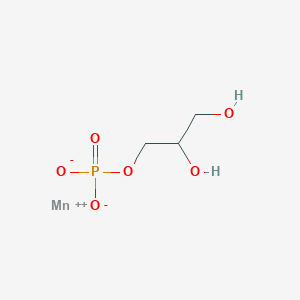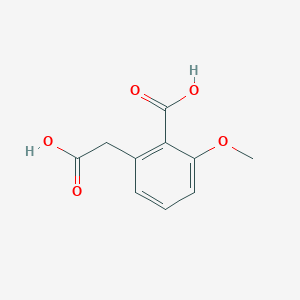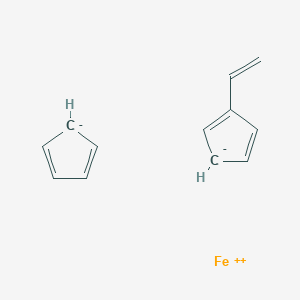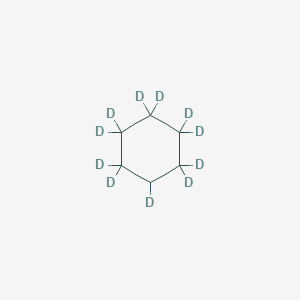
Chlorocyclobutane
Overview
Description
Chlorocyclobutane is an organic compound belonging to the cyclobutane family. It is a colorless, volatile liquid with a sweet, pungent odor. It is a four-membered ring compound with one chlorine atom and three carbon atoms, making it a chlorinated cyclobutane. This compound is used in many industries, including the pharmaceutical, cosmetics, and food industries. It is also used as a solvent for various organic compounds and as a starting material for the synthesis of other compounds.
Scientific Research Applications
Nano-Technology in Plant Growth : Nano-silicon dioxide, similar in structural composition to chlorocyclobutane, has been shown to improve plant resistance to salt stress, enhancing seed germination and growth characteristics in squash (Siddiqui et al., 2014).
Biological Activity of Cyclobutane-Containing Alkaloids : Research has found that cyclobutane-containing alkaloids, which include compounds structurally related to this compound, exhibit antimicrobial, antibacterial, anticancer, and other biological activities (Dembitsky, 2007).
Environmental Monitoring and Forensics : Stable isotope characterization of chlorate and perchlorate compounds, which are chemically related to this compound, is useful for environmental monitoring and forensic characterization (Ader et al., 2001).
Photodynamic Therapy in Dermatology : Derivatives of chlorin, similar in structure to this compound, are used as photosensitizers in photodynamic therapy for treating major skin diseases (de Annunzio et al., 2019).
Electronics and Semiconductor Research : Chlorinated cyclobuta[1,2-b:3,4-b']diquinoxalines have been synthesized and found to function as n-type semiconductors in organic thin film transistors (Yang et al., 2015).
Environmental Impact of Pesticides : The environmental impact of pesticides, which can include this compound derivatives, is a significant area of research, focusing on their presence and effects in the aquatic environment (Olisah et al., 2019).
Structural Analysis and Conformational Stability : Studies on this compound itself have focused on its structural parameters, conformational stability, and vibrational assignments, providing insights into its physical properties (Durig et al., 2008).
Emerging Contaminants in Wastewater : Research on emerging contaminants, including those structurally related to this compound, has emphasized the need for monitoring and understanding their environmental impact, especially in aquatic environments (Arguello-Pérez et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Chlorocyclobutane is a small organic molecule with the molecular formula C4H7Cl . It is a monosubstituted derivative of cyclobutane, where one hydrogen atom is replaced by a chlorine atom It is known that this compound can participate in various chemical reactions due to the presence of the chlorine atom, which can act as a leaving group .
Mode of Action
The mode of action of this compound is primarily through its participation in chemical reactions. For instance, in the Wurtz reaction, this compound can undergo an intramolecular reaction to form a bicyclobutane or an intermolecular reaction to form a cyclobutane dimer . The chlorine atom in this compound can be displaced by a carbanion, leading to the formation of a carbon-carbon bond .
Biochemical Pathways
It is known that cyclobutane derivatives, including this compound, can be involved in various synthetic pathways in organic chemistry . These pathways often involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Result of Action
The result of this compound’s action is primarily the formation of new organic compounds through chemical reactions . The exact molecular and cellular effects of these reactions would depend on the specific context in which they occur.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and solvent can affect the rate and outcome of the reactions in which this compound participates . Furthermore, the presence of other reactive species can also influence the reactions involving this compound.
Properties
IUPAC Name |
chlorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c5-4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJYMUBZVMSMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149808 | |
| Record name | Chlorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-57-6 | |
| Record name | Chlorocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)












